トリプロスタチンA
概要
説明
Tryprostatin A is a natural product isolated from the marine fungal strain Aspergillus fumigatus BM939. It belongs to the family of indole 2,5-diketopiperazines, which are cyclic dipeptides containing a tryptophan unit. These compounds are known for their intriguing structural features and diverse biological activities, including antitumor, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
科学的研究の応用
Tryprostatin A has a wide range of scientific research applications, including :
- Chemistry: Used as a model compound for studying indole 2,5-diketopiperazines.
- Biology: Investigated for its role in inhibiting cell cycle progression, particularly in the G2/M phase.
- Medicine: Explored for its potential as an antitumor agent due to its ability to inhibit topoisomerase II and tubulin polymerization.
- Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
Tryprostatin A, a compound purified from Aspergillus fumigatus , primarily targets the microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .
Mode of Action
Tryprostatin A interacts with its targets by inhibiting the assembly of microtubules . It specifically disrupts the cytoplasmic microtubules of cells, leading to cell cycle inhibition . This disruption is reversible and occurs in a dose- and time-dependent manner . It blocks the tubulin assembly induced by inducers interacting with the c-terminal domain, such as microtubule-associated protein 2 (map2), tau, and poly-(l-lysine) .
Biochemical Pathways
The primary biochemical pathway affected by Tryprostatin A is the MAP-dependent microtubule assembly pathway . By inhibiting this pathway, Tryprostatin A disrupts the microtubule spindle, which is crucial for cell division . This leads to a specific inhibition of cell cycle progression at the M phase .
Result of Action
The primary result of Tryprostatin A’s action is the inhibition of cell cycle progression . By disrupting the microtubule spindle, it specifically inhibits cell cycle progression at the M phase . This can lead to the cessation of cell division and potentially cell death, making Tryprostatin A a compound of interest in cancer research .
生化学分析
Biochemical Properties
Tryprostatin A plays a significant role in biochemical reactions by specifically inhibiting microtubule assembly. It interacts with microtubule-associated proteins such as microtubule-associated protein 2 (MAP2), tau, and poly-L-lysine. These interactions disrupt the microtubule spindle, thereby inhibiting cell cycle progression at the M phase . Tryprostatin A does not affect the self-assembly of purified tubulin when polymerization is induced by glutamate, nor does it inhibit assembly promoted by taxol or by digestion of the C-terminal domain of tubulin .
Cellular Effects
Tryprostatin A has profound effects on various types of cells and cellular processes. It inhibits cell cycle progression of asynchronously cultured 3Y1 cells in the M phase in a dose- and time-dependent manner . This inhibition is achieved through the reversible disruption of cytoplasmic microtubules, which is observed via indirect immunofluorescence microscopy . The compound’s ability to disrupt microtubule assembly makes it a potent inhibitor of cell proliferation, particularly in cancer cells.
Molecular Mechanism
The molecular mechanism of Tryprostatin A involves its binding interactions with microtubule-associated proteins, leading to the inhibition of microtubule assembly. Tryprostatin A blocks the tubulin assembly induced by inducers interacting with the C-terminal domain, such as microtubule-associated protein 2 (MAP2), tau, and poly-L-lysine . This disruption of the microtubule spindle specifically inhibits cell cycle progression at the M phase, thereby preventing cell division and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tryprostatin A change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Tryprostatin A treatment induces reversible disruption of cytoplasmic microtubules, which is concentration-dependent . Long-term studies have shown that Tryprostatin A can maintain its inhibitory effects on cell cycle progression, making it a valuable tool for prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of Tryprostatin A vary with different dosages in animal models. At lower concentrations, Tryprostatin A inhibits cell growth in a dose-dependent manner . At higher doses, it can induce toxic or adverse effects, including significant disruption of microtubule assembly and inhibition of cell proliferation . Threshold effects are observed, where specific concentrations are required to achieve the desired inhibitory effects without causing toxicity.
Metabolic Pathways
Tryprostatin A is involved in metabolic pathways that regulate microtubule assembly. It interacts with enzymes and cofactors that modulate the polymerization and depolymerization of microtubules . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Tryprostatin A is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are essential for its inhibitory effects on microtubule assembly . The compound’s distribution within cells determines its efficacy in disrupting microtubule dynamics and inhibiting cell proliferation.
Subcellular Localization
Tryprostatin A’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cytoplasm allows it to interact with microtubule-associated proteins and inhibit microtubule assembly, thereby affecting cell cycle progression and cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Tryprostatin A has been achieved through various methods, with a focus on the asymmetric preparation of the chiral 6-methoxy-tryptophan moiety and a C2-selective prenylation of the indole ring. One notable method involves the following steps :
- Overall Yield: 25% in 12 linear steps
Starting Material: Alanine
Key Reactions:
Industrial Production Methods:
化学反応の分析
Types of Reactions: Tryprostatin A undergoes various chemical reactions, including:
- Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
- Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Particularly at the indole ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide in acidic conditions.
- Reduction: Sodium borohydride in methanol.
- Substitution: Bromine in acetic acid.
Major Products Formed:
- Oxidation: Formation of hydroxylated derivatives.
- Reduction: Formation of reduced indole derivatives.
- Substitution: Formation of halogenated indole derivatives.
類似化合物との比較
- Tryprostatin B: Another indole 2,5-diketopiperazine with similar structural features but different biological activities.
- Maremycin A and B: Indole 2,5-diketopiperazines with a 3-hydroxyindolin-2-one structure.
- Cyclotryprostatin A and B: Structurally related compounds with different biological activities.
Uniqueness of Tryprostatin A: Tryprostatin A is unique due to its dual inhibition of topoisomerase II and tubulin polymerization, which is not observed in many other indole 2,5-diketopiperazines. This dual activity makes it a promising candidate for antitumor research .
生物活性
Tryprostatin A (TPS-A) is a naturally occurring compound isolated from the marine fungus Aspergillus fumigatus. It belongs to the class of indole 2,5-diketopiperazines and has garnered attention for its significant biological activities, particularly as an inhibitor of microtubule assembly and a potential anti-cancer agent. This article delves into the biological activity of Tryprostatin A, summarizing key research findings, case studies, and structure-activity relationships (SAR).
Microtubule Inhibition
Tryprostatin A is recognized for its ability to inhibit microtubule assembly, which is crucial for cell division. It specifically arrests the cell cycle in the M phase by disrupting the normal function of microtubules. This action is distinct from other known microtubule inhibitors like colchicine and vinblastine, as TPS-A interferes with the interaction between microtubule-associated proteins (MAPs) and tubulin rather than directly binding to tubulin itself .
Cell Cycle Arrest
Research indicates that TPS-A effectively halts cell cycle progression in various cancer cell lines, including those resistant to conventional therapies. For instance, in studies using the temperature-sensitive mutant cell line tsFT210, TPS-A demonstrated complete inhibition of cell cycle progression at concentrations as low as 50 μg/mL . Its unique mechanism may provide a beneficial approach in overcoming multiple drug resistance (MDR) commonly seen in cancer treatments .
Structure-Activity Relationship (SAR)
The biological efficacy of Tryprostatin A has been linked to its structural features. Key findings from SAR studies include:
- Diketopiperazine Ring : The configuration of the diketopiperazine ring is essential for its cytotoxic activity. Modifications to this structure can significantly alter its potency and specificity .
- Indole Moiety : The presence of a 6-methoxy substituent on the indole ring has been shown to enhance specificity for inhibiting microtubule assembly while reducing overall cytotoxicity compared to other analogs .
The following table summarizes some critical analogs of Tryprostatin A and their corresponding IC50 values in inhibiting cancer cell proliferation:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Tryprostatin A | 68 | Microtubule assembly inhibition |
Analog 1 | 19 | Specific effect on cell cycle arrest |
Analog 2 | 10 | Moderate increase in potency |
Recent Developments
Recent studies have focused on synthesizing analogs of Tryprostatin A to enhance its potency and reduce side effects. The Cook group has reported on new compounds with improved IC50 values, indicating ongoing efforts to optimize TPS-A derivatives for better therapeutic efficacy against cancer . The Hossain group is exploring modifications based on SAR findings to develop safer and more effective microtubule inhibitors .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that TPS-A effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. These studies highlight its potential as a novel treatment option amidst rising drug resistance issues in oncology .
- Mechanistic Studies : Detailed mechanistic studies have revealed that TPS-A's inhibition of microtubule assembly leads to significant alterations in cellular morphology and function, contributing to its effectiveness as an anti-cancer agent .
特性
IUPAC Name |
(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPVPHNDQHWLJ-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017629 | |
Record name | Tryprostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171864-80-5 | |
Record name | Tryprostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tryprostatin A?
A1: Tryprostatin A primarily acts by inhibiting microtubule assembly. [, , ] This occurs through interference with the interaction between tubulin and microtubule-associated proteins (MAPs), specifically disrupting MAP-dependent microtubule assembly. [, ]
Q2: What are the downstream consequences of Tryprostatin A's inhibition of microtubule assembly?
A2: By disrupting microtubule assembly, Tryprostatin A specifically arrests the cell cycle at the M phase. [, ] This disruption of the microtubule spindle is the key mechanism behind its cell cycle inhibition. []
Q3: How does the mechanism of action of Tryprostatin A differ from other microtubule inhibitors?
A3: Unlike conventional tubulin binders, Tryprostatin A specifically targets the interaction between tubulin and MAPs. [, ] This unique mechanism distinguishes it from other microtubule inhibitors that may act by stabilizing or destabilizing microtubules directly.
Q4: Are there any other reported cellular targets of Tryprostatin A?
A4: Yes, Tryprostatin A has also been identified as an inhibitor of breast cancer resistance protein (BCRP). [, , ] This inhibitory action contributes to its ability to reverse the drug-resistant phenotype in certain cancer cells. [, ]
Q5: What is the molecular formula and weight of Tryprostatin A?
A5: The molecular formula of Tryprostatin A is C20H23N3O3, and its molecular weight is 353.42 g/mol. []
Q6: What spectroscopic data are available for characterizing Tryprostatin A?
A6: The structure of Tryprostatin A has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as 2D NMR methods like pulse field gradient heteronuclear multiple-bond correlation (PFG-HMBC) spectroscopy. [] Additionally, optical rotational values and circular dichroism (CD) spectra have been employed to determine its absolute configuration. []
Q7: How does the presence of the 6-methoxy substituent on the indole moiety of Tryprostatin A affect its activity?
A7: The 6-methoxy group is essential for the dual inhibitory activity of Tryprostatin A on both topoisomerase II and tubulin polymerization. [] Its demethoxy analogue, Tryprostatin B, does not exhibit the same dual inhibition. [, ]
Q8: Have any studies explored the impact of modifying the prenyl group on the activity of Tryprostatin A?
A8: Yes, research on the synthesis and biological evaluation of Tryprostatin A analogues has shown that the nature of the alkyl substituent significantly influences the cytotoxic activity. [] Additionally, the stereochemistry of the alkyl group in relation to the tetrahydro-β-carboline ring also plays a role in its activity. []
Q9: What is the significance of the L-tryptophan and D-proline stereochemistry in Tryprostatin B and its analogues?
A9: Studies have shown that the presence of an L-tryptophan derivative coupled to a D-proline moiety in Tryprostatin B analogues may enhance their cytotoxicity compared to other stereoisomers. [] This highlights the importance of stereochemistry for biological activity.
Q10: What cell lines have been used to study the cell cycle inhibitory activity of Tryprostatin A?
A10: The inhibitory effect of Tryprostatin A on cell cycle progression has been demonstrated in mouse tsFT210 cells. [] Additionally, its activity has been investigated in various human cancer cell lines, including those derived from breast, prostate, and lung cancers. []
Q11: Has Tryprostatin A shown efficacy in reversing drug resistance in any in vitro models?
A11: Yes, Tryprostatin A has been shown to reverse mitoxantrone resistance in several human cancer cell lines, including the gastric carcinoma cell line EPG85-257RNOV, the breast cancer cell line MCF7/AdrVp, and the BCRP cDNA-transfected breast cancer cell line MCF-7/BCRP clone 8. [] This reversal is attributed to its inhibitory activity against BCRP. [, ]
Q12: What is the natural source of Tryprostatin A?
A12: Tryprostatin A is a fungal secondary metabolite primarily produced by Aspergillus fumigatus, a species commonly found in various environments. [, , , ]
Q13: Can Tryprostatin A be produced through methods other than fungal fermentation?
A13: Yes, several total syntheses of Tryprostatin A have been reported, demonstrating the feasibility of producing this compound through chemical means. [, , , , ] These synthetic approaches offer alternative routes to obtain Tryprostatin A for research purposes.
Q14: What are the key enzymes involved in the biosynthesis of Tryprostatin A?
A14: The biosynthesis of Tryprostatin A involves several key enzymes, including:* Brevianamide F synthetase (ftmA): Catalyzes the condensation of L-tryptophan and L-proline to form brevianamide F, the precursor to Tryprostatin B. [, ]* Prenyltransferase (ftmPT1): Catalyzes the prenylation of brevianamide F at the C-2 position of the indole ring, yielding Tryprostatin B. [, ]* Methyltransferase (ftmD): Catalyzes the methylation of 6-hydroxytryprostatin B to produce Tryprostatin A. []
Q15: What is the significance of the ftm gene cluster in Tryprostatin A biosynthesis?
A15: The ftm gene cluster in Aspergillus fumigatus is responsible for encoding the enzymes involved in the biosynthesis of fumitremorgins, of which Tryprostatin A is a biosynthetic intermediate. [, , , ] Understanding the regulation and function of genes within this cluster is crucial for manipulating Tryprostatin A production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。